molecular formula C14H16N2OS B2693556 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide CAS No. 438194-56-0

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B2693556
CAS No.: 438194-56-0
M. Wt: 260.36
InChI Key: VRTNCAXFIVFDRB-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxamide group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the amino and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
  • Ethyl 2-amino-4-(3,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Uniqueness

Compared to similar compounds, 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-7-4-5-10(6-8(7)2)11-9(3)18-14(16)12(11)13(15)17/h4-6H,16H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTNCAXFIVFDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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